molecular formula C10H9F3O B13454248 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone CAS No. 197312-65-5

1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone

Cat. No.: B13454248
CAS No.: 197312-65-5
M. Wt: 202.17 g/mol
InChI Key: VZKLOWIZQFIXSC-UHFFFAOYSA-N
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Description

1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone can be synthesized through various methods. One common approach involves the palladium-catalyzed trifluoroethylation of organoboronic acids. The reaction typically uses palladium acetate (Pd(OAc)2) as a catalyst, along with other reagents such as sodium iodide (NaI), potassium phosphate (K3PO4), and triphenylphosphine (PPh3). The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

197312-65-5

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-[4-(2,2,2-trifluoroethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3O/c1-7(14)9-4-2-8(3-5-9)6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

VZKLOWIZQFIXSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(F)(F)F

Origin of Product

United States

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